1-{3-FLUORO-4-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
Description
1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one is a fluorinated aromatic ketone derivative featuring a piperazine scaffold substituted with a 3-fluorobenzoyl group. Its structure combines a phenyl-ethanone core with a piperazinyl moiety, which is further functionalized with a fluorine-containing benzoyl group. The fluorine substituents likely influence electronic properties, solubility, and metabolic stability, making it a candidate for pharmacological evaluation .
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-13(24)14-5-6-18(17(21)12-14)22-7-9-23(10-8-22)19(25)15-3-2-4-16(20)11-15/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBCXMQYSHSRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345628 | |
| Record name | ST051099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5935-61-5 | |
| Record name | ST051099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-{3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one involves several steps. One common method includes the reaction of 3-fluorobenzoyl chloride with piperazine to form an intermediate, which is then reacted with 3-fluoro-4-aminophenyl ethanone under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and piperazine ring play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences in Fluorobenzoyl-Piperazine Derivatives
Substituent Effects on Physicochemical Properties
- Melting Points: Derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibit a melting point of 137.3–138.5°C, suggesting that halogenated substituents (e.g., chloromethyl) increase crystallinity compared to non-halogenated analogues . The target compound’s 3-fluorobenzoyl group may similarly enhance rigidity and melting point.
- Solubility : The trifluoromethoxy group in 1-[4-(trifluoromethoxy)phenyl]ethan-1-one () reduces polarity, likely decreasing aqueous solubility. In contrast, the target compound’s piperazine moiety could improve solubility via hydrogen bonding .
Biological Activity
1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one, also known by its CAS number 5935-61-5, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H18F2N2O2
- Molecular Weight : 344.36 g/mol
- CAS Number : 5935-61-5
- Structural Characteristics : The compound features a piperazine moiety, which is commonly associated with various pharmacological effects.
Research indicates that compounds containing piperazine derivatives often exhibit diverse biological activities, including:
- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes.
- CNS Activity : Many piperazine compounds interact with neurotransmitter systems, particularly affecting serotonin and dopamine receptors, which can lead to anxiolytic or antidepressant effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several piperazine derivatives, including those similar to this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of the bacterial cell membrane integrity and interference with metabolic processes.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1-{3-Fluoro... | 32 | Moderate |
| Control (Ampicillin) | 8 | High |
CNS Activity
In a separate study focused on the central nervous system (CNS) effects, a series of piperazine derivatives were tested for their ability to modulate serotonin receptor activity. The compound demonstrated competitive inhibition at the serotonin receptor sites, which is indicative of potential antidepressant properties.
| Compound | IC50 (µM) | Receptor Type |
|---|---|---|
| 1-{3-Fluoro... | 15 | 5-HT2A |
| Control (Fluoxetine) | 5 | 5-HT2A |
Case Study 1: Antimelanogenic Effects
A research study explored the antimelanogenic effects of piperazine derivatives on B16F10 melanoma cells. The compound exhibited an IC50 value indicating effective inhibition of melanin production without cytotoxicity. This suggests potential applications in skin whitening formulations.
Case Study 2: Enzyme Inhibition
Another significant finding was the compound's ability to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis. The docking studies revealed strong binding affinity within the active site of tyrosinase, further supporting its role as a competitive inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
